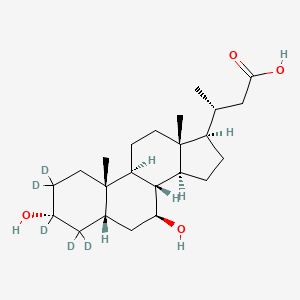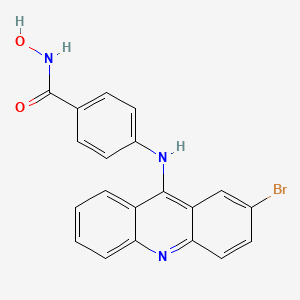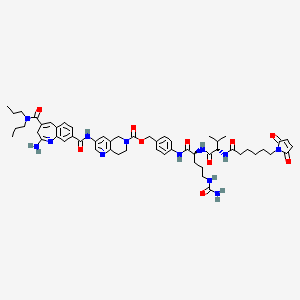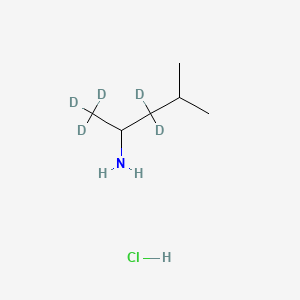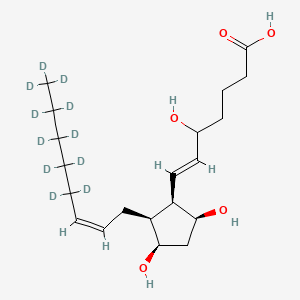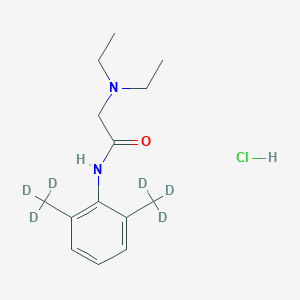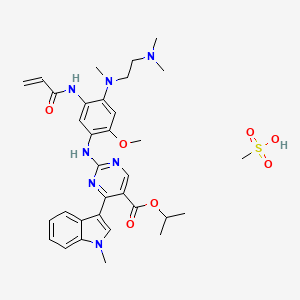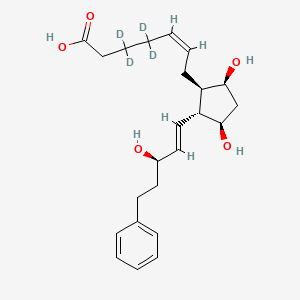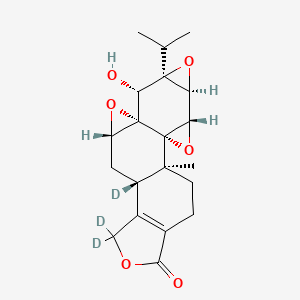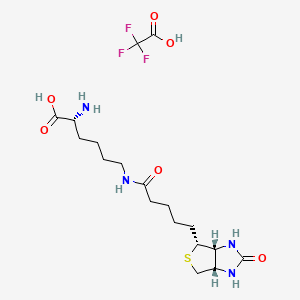
Bcr-abl-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcr-abl-IN-4 is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and specificity.
Coupling Reactions: Final steps involve coupling the functionalized core with other molecular fragments to complete the synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Bcr-abl-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Bcr-abl-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcr-Abl in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases.
Mecanismo De Acción
Bcr-abl-IN-4 exerts its effects by binding to the ATP-binding site of the Bcr-Abl fusion protein, thereby inhibiting its kinase activity . This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets involved include the Bcr-Abl protein itself and various downstream effectors such as STAT5 and PI3K .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia.
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: Targets both Bcr-Abl and Src family kinases.
Ponatinib: Effective against Bcr-Abl mutants, including the T315I mutation.
Uniqueness
Bcr-abl-IN-4 is unique in its specific binding affinity and inhibitory activity against the Bcr-Abl fusion protein. It has been designed to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors, making it a valuable addition to the arsenal of targeted therapies for leukemia .
Propiedades
Fórmula molecular |
C27H24ClF2N5O4 |
|---|---|
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |
Clave InChI |
YKODBSQOEOUPRJ-LJQANCHMSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |
SMILES canónico |
C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


